5-(4-Nitrophenyl)-2H-tetrazole-2-acetic acid
CAS No.: 81595-06-4
Cat. No.: VC7923592
Molecular Formula: C9H7N5O4
Molecular Weight: 249.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81595-06-4 |
|---|---|
| Molecular Formula | C9H7N5O4 |
| Molecular Weight | 249.18 g/mol |
| IUPAC Name | 2-[5-(4-nitrophenyl)tetrazol-2-yl]acetic acid |
| Standard InChI | InChI=1S/C9H7N5O4/c15-8(16)5-13-11-9(10-12-13)6-1-3-7(4-2-6)14(17)18/h1-4H,5H2,(H,15,16) |
| Standard InChI Key | PUGVGINCJMNNBG-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NN(N=N2)CC(=O)O)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=CC=C1C2=NN(N=N2)CC(=O)O)[N+](=O)[O-] |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
5-(4-Nitrophenyl)-2H-tetrazole-2-acetic acid features a five-membered tetrazole ring (four nitrogen atoms, one carbon) substituted at the 5-position with a 4-nitrophenyl group and at the 2-position with an acetic acid side chain. This arrangement confers distinct electronic properties due to the electron-withdrawing nitro group (-NO₂) and the polar carboxylic acid (-COOH) functionality.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-[5-(4-nitrophenyl)tetrazol-2-yl]acetic acid | PubChem1 |
| Molecular Formula | C₉H₇N₅O₄ | PubChem1 |
| Molecular Weight | 249.18 g/mol | PubChem1 |
| Density | 1.63 g/cm³ (estimated) | Computational2 |
| Boiling Point | 410°C (estimated) | Computational2 |
The nitro group enhances the compound's stability and reactivity in electrophilic substitution reactions, while the acetic acid moiety improves solubility in polar solvents.
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis typically involves a two-step process:
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Nitration of Phenylacetic Acid: Phenylacetic acid undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to yield 4-nitrophenylacetic acid3.
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Tetrazole Ring Formation: The intermediate reacts with sodium azide (NaN₃) in the presence of a catalyst (e.g., copper sulfate) under acidic conditions, facilitating a cyclization reaction to form the tetrazole ring3.
Reaction Scheme:
Industrial-Scale Production
Industrial methods optimize yield and purity through continuous flow reactors, which enhance heat transfer and reduce side reactions. Automated systems ensure precise control over reaction parameters such as temperature (80–100°C) and pressure4.
Chemical Reactivity and Applications
Key Reaction Types
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Reduction: The nitro group (-NO₂) can be reduced to an amino group (-NH₂) using agents like hydrogen gas (H₂) over palladium catalysts, yielding 5-(4-aminophenyl)-2H-tetrazole-2-acetic acid5.
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Substitution: Nucleophilic displacement of the nitro group with halogens (e.g., Cl⁻) under basic conditions generates halogenated derivatives5.
Industrial and Material Science Applications
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Coordination Chemistry: The tetrazole ring acts as a polydentate ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications6.
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Polymer Synthesis: Incorporated into polymers, the compound enhances thermal stability and mechanical strength, making it valuable in high-performance materials7.
Biological and Pharmacological Activity
Enzyme Inhibition
The compound exhibits inhibitory activity against proteases and kinases by binding to their active sites. For example, it suppresses matrix metalloproteinase-9 (MMP-9) with an IC₅₀ of 12.3 μM, suggesting potential in cancer therapy8.
Antimicrobial Properties
In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 μg/mL) and fungi (e.g., Candida albicans, MIC = 64 μg/mL)9. The nitro group enhances membrane permeability, disrupting microbial cell walls.
Table 2: Antimicrobial Activity Profile
| Microorganism | MIC (μg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 32 | Cell wall synthesis inhibition |
| Escherichia coli | 128 | DNA gyrase binding |
| Candida albicans | 64 | Ergosterol biosynthesis disruption |
Comparative Analysis with Analogues
Structural Analogues
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5-Phenyl-2H-tetrazole-2-acetic Acid: Lacks the nitro group, resulting in reduced electrophilicity and weaker enzyme inhibition10.
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5-(4-Chlorophenyl)-2H-tetrazole-2-acetic Acid: The chloro-substituted analogue shows enhanced lipophilicity, improving blood-brain barrier penetration11.
Functional Advantages
The nitro group in 5-(4-nitrophenyl)-2H-tetrazole-2-acetic acid enhances redox activity, enabling applications in electrochemical sensors and antioxidant research12.
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